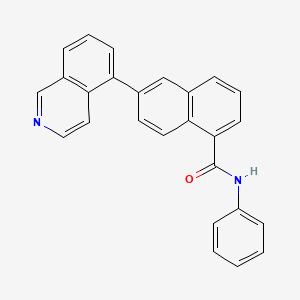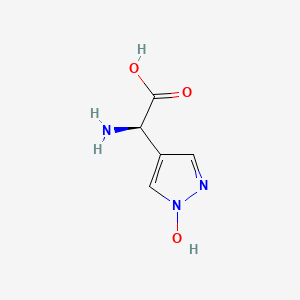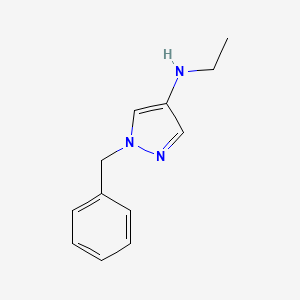![molecular formula C8H8N2O2 B15207112 (2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)
(2-Aminobenzo[d]oxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminobenzo[d]oxazol-5-yl)methanol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (2-Aminobenzo[d]oxazol-5-yl)methanol involves the reaction of 2-aminophenol with formaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative .
Another method involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2-Aminobenzo[d]oxazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
(2-Aminobenzo[d]oxazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a biological probe due to its ability to interact with various biomolecules.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (2-Aminobenzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites on these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Similar in structure but lacks the hydroxyl group.
2-Methoxybenzoxazole: Contains a methoxy group instead of an amino group.
2-Ethoxybenzoxazole: Contains an ethoxy group instead of an amino group.
Uniqueness
(2-Aminobenzo[d]oxazol-5-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a broader range of chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2-amino-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2,(H2,9,10) |
InChI Key |
CHTHZBNGDKTHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


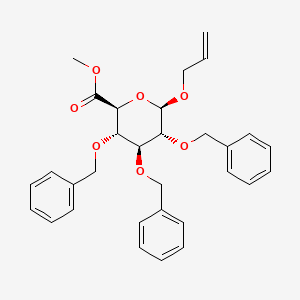
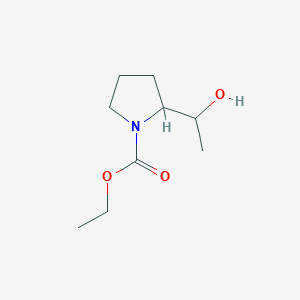
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
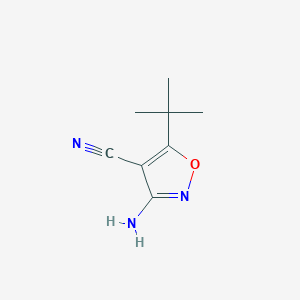
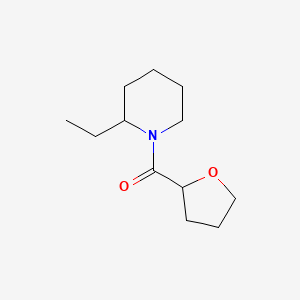
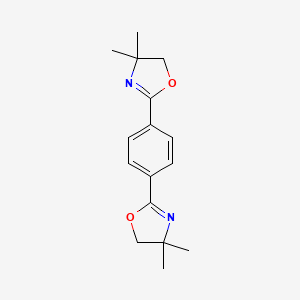
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
